

MAP855: Comprehensive Application Notes for Researchers

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Compound of Interest

Compound Name: WAY-855

Cat. No.: B1683283

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Abstract

MAP855 is a highly potent, selective, and orally active inhibitor of MEK1/2 kinases.^[1] As an ATP-competitive inhibitor, it demonstrates efficacy against both wild-type and mutant forms of MEK1/2.^{[1][2][3]} These application notes provide detailed protocols for the preparation of MAP855 stock solutions and summarize its solubility in various solvents to aid in experimental design for both in vitro and in vivo studies.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₈ H ₂₃ ClF ₂ N ₆ O ₃	^{[4][5]}
Molecular Weight	564.97 g/mol	^[4]
CAS Number	1660107-77-6	^{[1][4]}

Solubility

The solubility of MAP855 has been determined in various solvents, which is critical for the preparation of stock and working solutions for different experimental settings.

Solvent	Solubility	Comments
DMSO	≥ 60 mg/mL	[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.43 mM)	Clear solution. Saturation unknown.[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (4.43 mM)	Clear solution. Saturation unknown.[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.43 mM)	Clear solution.[1]

Note: For formulations, if precipitation or phase separation is observed, gentle heating and/or sonication can be used to facilitate dissolution.[1]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of MAP855 in DMSO.

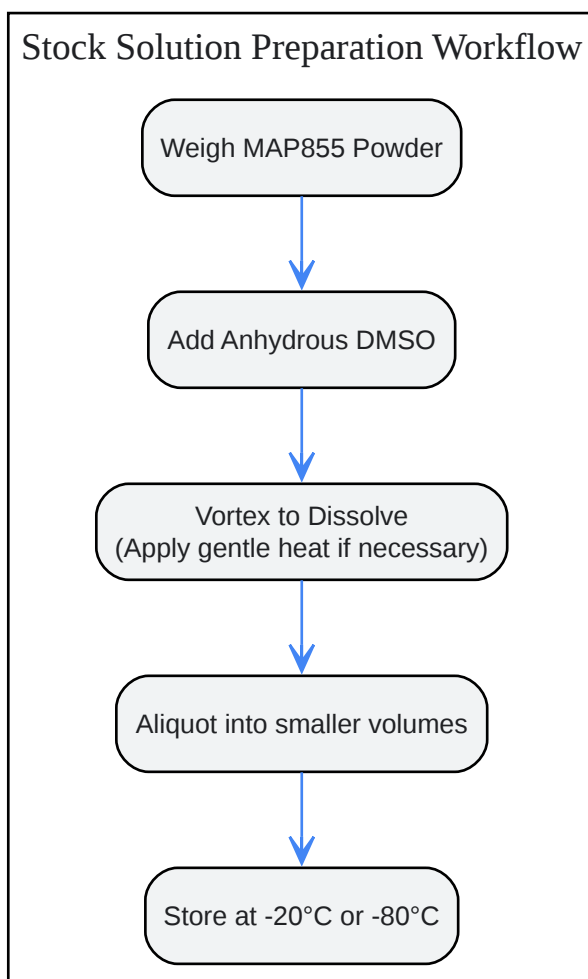
Materials:

- MAP855 powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Weighing: Accurately weigh out the desired amount of MAP855 powder. For 1 mL of a 10 mM stock solution, 5.65 mg of MAP855 is required.
- Dissolution: Add the appropriate volume of DMSO to the MAP855 powder.

- **Mixing:** Vortex the solution until the MAP855 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]



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Stock Solution Preparation Workflow

Preparation of a Formulation for In Vivo Oral Administration

This protocol details the preparation of a MAP855 formulation suitable for oral administration in animal models.[1]

Materials:

- MAP855
- DMSO
- PEG300
- Tween-80
- Saline
- Sterile tubes
- Vortex mixer

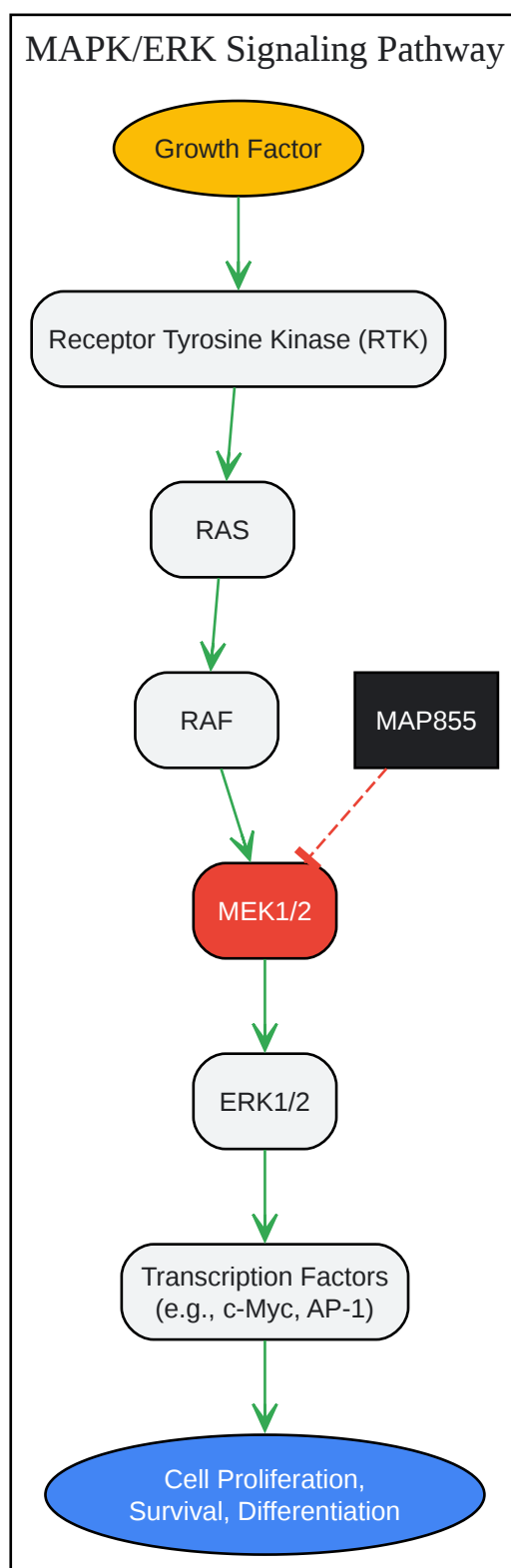
Procedure:

This protocol is for the preparation of a 2.5 mg/mL solution.

- Initial Dissolution: Prepare a 25 mg/mL stock solution of MAP855 in DMSO.
- Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring thorough mixing after each addition:
 - 400 μ L of PEG300
 - 100 μ L of the 25 mg/mL MAP855 in DMSO stock solution
 - 50 μ L of Tween-80
- Final Formulation: Add 450 μ L of saline to the mixture to bring the final volume to 1 mL.
- Homogenization: Vortex the final solution until it is clear and homogenous.

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

MAP855 is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway.^[6] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.^{[6][7]} By inhibiting MEK1/2, MAP855 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting the growth of cancer cells where this pathway is hyperactivated.^[8]



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MAP855 Inhibition of the MAPK/ERK Pathway

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